Cas no 131064-75-0 (ent-Benazepril)

Ent-Benazepril is a stereoisomer of the well-known antihypertensive agent Benazepril, functioning as an angiotensin-converting enzyme (ACE) inhibitor. This compound exhibits potential pharmacological activity, particularly in cardiovascular research, due to its structural similarity to the active form. Its distinct stereochemistry allows for selective binding studies, aiding in the exploration of enzyme inhibition mechanisms. Ent-Benazepril serves as a valuable reference standard in analytical and preclinical investigations, facilitating the differentiation of enantiomeric effects in drug metabolism and receptor interactions. Researchers utilize it to assess stereospecificity in ACE inhibition, contributing to a deeper understanding of structure-activity relationships in medicinal chemistry.
ent-Benazepril structure
ent-Benazepril structure
Product Name:ent-Benazepril
CAS No:131064-75-0
MF:C24H28N2O5
MW:424.489526748657
CID:898487
PubChem ID:51698396
Update Time:2025-06-11

ent-Benazepril Chemical and Physical Properties

Names and Identifiers

    • benazepril
    • ent-Benazepril
    • [(3S)-3-{[(2S)-1-Ethoxy-1-oxo-4-phenyl-2-butanyl]amino}-2-oxo-2,3 ,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid
    • (3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]aMino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid
    • [R-(R*,R*)]-3-[[1-(Ethoxycarbonyl)-3-phenylpropyl]aMino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid
    • 1H-1-Benzazepine-1-acetic acid, 3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, [R-(R*,R*)]-
    • ((3R)-3-(((1R)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid
    • Benazepril hydrochloride impurity B [EP]
    • 1H-1-Benzazepine-1-acetic acid, 3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, [R-(R*,R*)]-3-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid; CGP 42456A; (3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic Acid
    • CGP-42456A
    • ((3RS)-3-(((1SR)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid
    • PX47FSF9B3
    • 2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
    • UNII-0ZV52P36A9
    • 98626-50-7
    • 2-((R)-3-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid
    • CGP 42456A
    • UNII-PX47FSF9B3
    • 131064-75-0
    • BENAZEPRIL HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • 1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-
    • 1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-, (R-(R*,R*))-
    • 2-((R)-3-(((R)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)aceticacid
    • [(3R)-3-[[(1R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetic acid
    • Benazepril hydrochloride impurity A [EP]
    • 0ZV52P36A9
    • Benazepril, (+/-)-
    • SCHEMBL13660166
    • BENAZEPRIL, (R,R)-
    • Inchi: 1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1
    • InChI Key: XPCFTKFZXHTYIP-WOJBJXKFSA-N
    • SMILES: O=C1[C@@H](CCC2C=CC=CC=2N1CC(=O)O)N[C@@H](C(=O)OCC)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 424.20000
  • Monoisotopic Mass: 424.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 619
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 95.9Ų

Experimental Properties

  • PSA: 95.94000
  • LogP: 3.02900

ent-Benazepril Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 155.00 2023-04-19
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Additional information on ent-Benazepril

ent-Benazepril: A Comprehensive Overview of the Chiral ACE Inhibitor (CAS No. 131064-75-0)

In the realm of cardiovascular therapeutics, ent-Benazepril (CAS No. 131064-75-0) stands as a stereoisomer of the well-known antihypertensive agent Benazepril. This compound, classified as an angiotensin-converting enzyme (ACE) inhibitor, has garnered attention for its unique chiral properties and potential pharmacological applications. With the growing interest in enantiomer-specific drug development, researchers are increasingly exploring the distinct biological activities of ent-Benazepril compared to its parent molecule. This article delves into its chemical profile, mechanisms of action, and relevance in modern medicine.

The CAS No. 131064-75-0 specifically identifies the ent-enantiomer of Benazepril, a key distinction for pharmacologists and synthetic chemists. Unlike the clinically used Benazepril hydrochloride, which is the (S)-enantiomer, ent-Benazepril exhibits a mirrored molecular configuration. This difference can significantly alter its binding affinity to ACE receptors, metabolism, and even side-effect profiles. Recent studies highlight the importance of chiral switching in drug design, a trend aligning with the FDA's emphasis on stereochemistry in drug approvals—a hot topic in pharmaceutical forums and AI-driven drug discovery platforms.

From a structural perspective, ent-Benazepril shares the core benzazepine scaffold with its counterpart but differs in spatial orientation. This subtle change impacts its pharmacokinetics, including absorption, distribution, and elimination. For instance, while Benazepril is a prodrug metabolized to Benazeprilat, the ent-form may follow alternative metabolic pathways—a subject of ongoing in vitro and in silico investigations. Such nuances are critical for researchers leveraging machine learning models to predict enantiomer-specific effects, a frequently searched topic in computational chemistry circles.

The therapeutic implications of ent-Benazepril remain under exploration. While ACE inhibitors like Lisinopril or Enalapril dominate hypertension management, understanding enantiomeric selectivity could unlock tailored treatments for subpopulations. For example, debates on personalized medicine often cite chiral drugs as exemplars of precision therapy. Notably, ent-Benazepril’s potential off-target effects (e.g., on bradykinin metabolism) are also a focus, given patient concerns about ACE inhibitor-induced cough—a frequently Googled side effect.

In synthesis and manufacturing, CAS No. 131064-75-0 serves as a reference for asymmetric synthesis protocols. The demand for high-purity enantiomers has surged with advancements in HPLC chiral separation and enzymatic resolution techniques. These methods are pivotal for producing ent-Benazepril for research, especially amid the rise of green chemistry initiatives aiming to reduce solvent waste—a trending keyword in sustainable pharma.

Regulatory and safety profiles of ent-Benazepril differ from its clinically approved enantiomer. Although not classified as a controlled substance, thorough toxicological studies are essential, particularly regarding fetal toxicity risks (a documented concern with ACE inhibitors). This aligns with patient queries like *"Are chiral drugs safer?"*—a common search in health forums.

In conclusion, ent-Benazepril (CAS No. 131064-75-0) exemplifies the intersection of stereochemistry and drug efficacy. As the pharmaceutical industry leans into enantiopure therapeutics, compounds like this underscore the need for AI-aided stereoselective analysis and patient-centric design. Its study not only addresses gaps in cardiovascular research but also mirrors broader shifts toward precision pharmacology—a theme dominating both academic and public discourse.

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